
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- This compound and its analogs have been synthesized and characterized in various studies, exploring their chemical properties and potential applications in different fields. For instance, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been studied, emphasizing the importance of these compounds in medicinal chemistry (Maftei et al., 2013).
Antimicrobial and Antitumor Activity
- Some studies have focused on the antimicrobial and antitumor activities of these compounds. For example, synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents have been conducted, highlighting their potential use in cancer therapy (Poorirani et al., 2018). Additionally, quinazoline-2,4(1H,3H)-diones have been shown to inhibit the growth of multiple human tumor cell lines, further demonstrating their potential in oncology (Zhou et al., 2013).
Chemical Synthesis and Reactions
- Several studies have delved into the chemical synthesis and reactions of these compounds. For instance, the reaction of 1-substituted 3-(2-hydroxyethylamino)quinoline-2,4(1H,3H)-diones with isothiocyanic acid has been explored, revealing diverse chemical pathways and potential for synthesizing new derivatives (Klásek et al., 2020).
Molecular Rearrangement and Derivatives
- Research has also been conducted on the molecular rearrangement of these compounds and the synthesis of derivatives. Studies like the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b- tetrahydro-1H-imidazo(4,5-c)quinoline-2,4-diones have provided insights into new pathways for creating unique indole and imidazolinone derivatives (Klásek et al., 2007).
Synthesis of Heterocyclic Compounds
- Furthermore, the role of these compounds in the synthesis of various heterocyclic compounds has been a subject of study. For instance, diaminoglyoxime has been used as a versatile reagent in the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones (Khanmiri et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol", "Suitable catalyst" ], "Reaction": [ "To a solution of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add a catalytic amount of the suitable catalyst.", "Add 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol to the reaction mixture and stir at room temperature for a suitable time.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain the desired compound." ] } | |
Numéro CAS |
1207031-91-1 |
Nom du produit |
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H19ClN4O3 |
Poids moléculaire |
458.9 |
Nom IUPAC |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-10-11-16(2)21(12-15)30-24(31)19-8-3-4-9-20(19)29(25(30)32)14-22-27-23(28-33-22)17-6-5-7-18(26)13-17/h3-13H,14H2,1-2H3 |
Clé InChI |
VIECIRDHSRXXEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



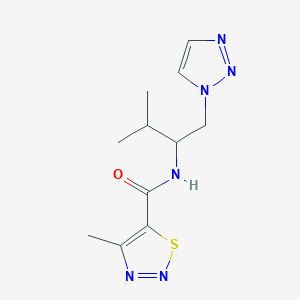
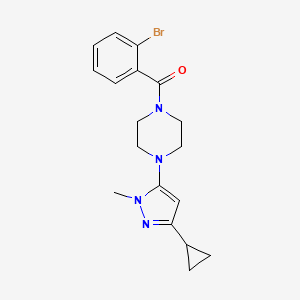
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2626696.png)
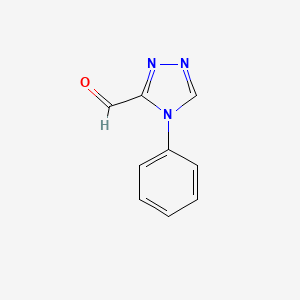

![3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid](/img/structure/B2626700.png)
![5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2626701.png)
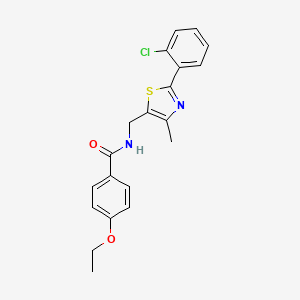
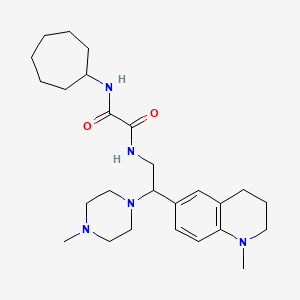

![2-(3,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2626707.png)
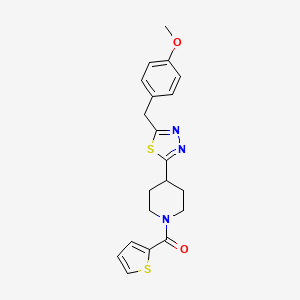
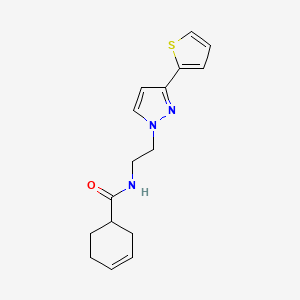
![ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2626712.png)